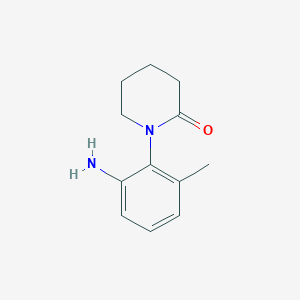

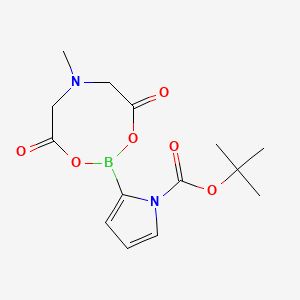

![molecular formula C6H5N3OS B1440017 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one CAS No. 179316-94-0](/img/structure/B1440017.png)

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

Overview

Description

“4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one” is a heterocyclic compound . It is a part of the pyrrolo[1,2-d][1,2,4]triazinone class of compounds . These compounds are of interest in medicinal chemistry due to their broad pharmacological activities .

Synthesis Analysis

A new tandem method was developed for the synthesis of thiazole-substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . The method involves a subsequent formation of first the thiazole and then the triazine ring upon the addition of phenacyl bromide to a product of the condensation reaction between ethyl 2-formyl-1H-pyrrole-1-carboxylate and thiosemicarbazide . The tandem cyclization step was completed in just 30 minutes .

Molecular Structure Analysis

The molecular structure of “this compound” was established by NMR and MS analysis . The charge densities of atoms and HOMO and LUMO energy were calculated by DFT method for the compounds obtained in the intermediate stage .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a condensation reaction followed by a tandem cyclization step . The reaction mechanism was predicted based on the charge densities of atoms and HOMO and LUMO energy calculated by DFT method .

Scientific Research Applications

Synthesis and Structural Analysis : Kobelev et al. (2019) discussed the synthesis of 4-amino-1,2,4-triazines, including compounds similar to 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one. They explored nucleophilic transformations involving this compound, highlighting its utility in medicinal chemistry and organic synthesis (Kobelev et al., 2019).

Catalysis and Chemical Reactions : Koronatov et al. (2021) presented a Rh(II)-catalyzed method to synthesize 1-alkyl-3-sulfonamido-1H-pyrroles using triazoles, demonstrating the role of related compounds in facilitating chemical reactions (Koronatov et al., 2021).

Antimicrobial and Antifungal Properties : Jebamani et al. (2021) synthesized a series of pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives, including compounds structurally related to this compound, and tested them for antimicrobial and antifungal activities (Jebamani et al., 2021).

Larvicidal and Antimicrobial Activities : Kumara et al. (2015) explored the larvicidal and antimicrobial activities of novel triazinone derivatives, which aligns with the research interests in this compound (Kumara et al., 2015).

Application in Drug Development : A study by Bhide et al. (2006) on pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase showcases the potential of related compounds in drug development (Bhide et al., 2006).

Binding Studies with Biological Molecules : Abeydeera et al. (2018) conducted binding studies of sulfonated zinc-triazine complexes with bovine serum albumin, demonstrating the relevance of triazine derivatives in biological applications (Abeydeera et al., 2018).

Mechanism of Action

In medicinal chemistry, the design and synthesis of small molecules and the investigation of their various pharmacological activities are the initial route for the development of new drug candidates with various biological activities . Nitrogen-based heterocyclic derivatives, in particular, have shown broad pharmacological activities and improved water solubility, making them very suitable for drug discovery .

Future Directions

The future directions for “4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one” and similar compounds could involve further development and investigation of their various pharmacological activities . As of now, they are considered suitable drug candidates according to their druglikeness and theoretical pharmacokinetic profiles .

properties

IUPAC Name |

4-sulfanylidene-2,3-dihydropyrrolo[1,2-d][1,2,4]triazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCOMGMOSLLKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=O)NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439934.png)

![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)

![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)

![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)

![tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1439944.png)

![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439948.png)

![2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate](/img/structure/B1439953.png)